molecular formula C18H11F8NO4 B11476674 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Cat. No.: B11476674
M. Wt: 457.3 g/mol
InChI Key: LFBSPNZSMTUBTK-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is a fluorinated propanoate ester characterized by a trifluoromethyl group at the C3 position, a hydroxyl group at C2, and a para-substituted phenyl ring bearing a pentafluorophenyl carboxamide moiety.

Properties

Molecular Formula

C18H11F8NO4

Molecular Weight

457.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]propanoate

InChI

InChI=1S/C18H11F8NO4/c1-2-31-16(29)17(30,18(24,25)26)7-3-5-8(6-4-7)27-15(28)9-10(19)12(21)14(23)13(22)11(9)20/h3-6,30H,2H2,1H3,(H,27,28)

InChI Key

LFBSPNZSMTUBTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate typically involves multiple steps. One common method includes the reaction of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-aminophenyl)propanoate with pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its structural features:

  • Trifluoromethyl group (–CF₃) : Acts as an electron-withdrawing group, stabilizing adjacent reactive sites and enhancing lipophilicity.

  • Hydroxyl group (–OH) : Participates in hydrogen bonding and nucleophilic substitution reactions.

  • Amide functionality : Engages in hydrolysis, amidation, or enzymatic cleavage.

  • Pentafluorophenyl group : Contributes to thermal stability and interactions with biological targets.

The trifluoromethyl group’s electron-withdrawing effect increases the electrophilicity of adjacent carbonyl carbons, facilitating nucleophilic attacks.

Ester Hydrolysis

The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions, yielding the carboxylic acid derivative. This reaction is accelerated by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state.

Amide Formation

The amine group reacts with carbonyl reagents (e.g., pentafluorophenyl carbonyl chloride) to form stable amides. This step is pivotal in constructing the aromatic amide moiety.

Fluorination Effects

The trifluoromethyl and pentafluorophenyl groups significantly influence reactivity:

  • Lipophilicity enhancement : Facilitates membrane permeability for biological interactions.

  • Metabolic stability : Fluorine substitution reduces susceptibility to enzymatic degradation .

Comparison with Similar Compounds

The following table highlights structural and reactivity differences with analogous compounds:

Feature Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate Similar Compounds
Trifluoromethyl group PresentAbsent in simpler trifluoromethylated esters (e.g., ethyl trifluoroacetate)
Pentafluorophenyl group Enhances thermal stability and binding affinityReplaced by less fluorinated substituents in some analogs (e.g., phenyl carbonyl)
Hydroxyl group Enables hydrogen bonding and nucleophilic reactivityAbsent in compounds like ethyl trifluoro-2-(4-methylphenylamino)propanoate
Biological activity High due to fluorination-induced lipophilicity and stabilityReduced in non-fluorinated analogs

Research Findings

  • Fluorination’s role : Increases lipophilicity (log D values) and stability, critical for bioavailability .

  • Thermal analysis : Differential Scanning Calorimetry (DSC) reveals phase transitions influenced by fluorination.

  • Mass spectrometry : Fragmentation patterns confirm structural integrity and identify key functional groups.

This compound exemplifies how fluorine substitution modulates reactivity and stability, positioning it as a versatile scaffold for advanced applications.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds related to ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate exhibit potent anticonvulsant properties. A study found that analogs of trifluorinated compounds could significantly reduce the minimum alveolar concentration of isoflurane, indicating their potential as anesthetics with minimal hemodynamic effects . This suggests that such compounds could be developed further for therapeutic use in managing seizures.

Anesthetic Applications

The compound's structural analogs have shown promise as oral general anesthetics. They are noted for their ability to enhance GABA(A) receptor currents in neurons, which is crucial for anesthetic efficacy . This property could lead to the development of new anesthetic agents with improved safety profiles.

Fluorinated Polymers

Fluorinated compounds like this compound are used in the synthesis of advanced materials due to their unique surface properties. The incorporation of trifluoromethyl groups can impart hydrophobic characteristics to polymers, enhancing their utility in coatings and membranes .

PET Tracer Development

The compound's fluorinated nature makes it an attractive candidate for positron emission tomography (PET) tracer synthesis. Fluorine-18 labeled derivatives are particularly valuable in medical imaging, allowing for non-invasive visualization of biochemical processes in vivo . The development of efficient synthetic methods for these tracers is ongoing and could significantly impact diagnostic imaging techniques.

Case Studies

StudyApplicationFindings
AnticonvulsantDemonstrated significant reduction in isoflurane MAC with minimal side effects.
PET Tracer SynthesisDeveloped new methods for synthesizing fluorine-18 labeled compounds with high molar activities.
Material ScienceExplored the use of fluorinated esters in creating hydrophobic coatings for various applications.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl and pentafluorophenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Bulk: The 2-naphthylamino analog () introduces greater steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility.

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

  • Pentafluorophenyl vs. Trifluoromethylphenyl : The pentafluorophenyl group (logP ~4.5 estimated) increases lipophilicity compared to trifluoromethylphenyl (logP ~3.8), favoring membrane permeability but reducing aqueous solubility .

Thermal Stability

  • Fluorine Content : High fluorine content (e.g., UC682 with nine fluorine atoms) correlates with enhanced thermal stability, as seen in analogs with decomposition temperatures >200°C .

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound features a trifluoromethyl group and a pentafluorophenyl moiety, which significantly influence its chemical behavior and biological interactions. The structural formula can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}F8_{8}N2_{2}O3_{3}
  • Molecular Weight : 392.28 g/mol

Mechanisms of Biological Activity

  • Fluorine Substitution Effects : The incorporation of fluorine atoms into organic molecules often enhances their lipophilicity and metabolic stability, which can lead to increased biological activity. Fluorinated compounds have been shown to interact with biological targets more effectively than their non-fluorinated counterparts due to altered electronic properties and hydrogen bonding capabilities .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could be attributed to the steric hindrance introduced by the bulky fluorinated groups, which may block active sites on target enzymes .

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, a study highlighted the mild antibiotic activity of related fluorinated amino acids derived from Streptomyces cattleya, suggesting that this compound might possess similar characteristics .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in tumor cells while exhibiting low toxicity in normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

Case Studies

  • Case Study 1: Anticancer Properties
    In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Case Study 2: Enzyme Inhibition
    Another study focused on the compound's ability to inhibit the type III secretion system in pathogenic bacteria. At concentrations above 50 µM, significant inhibition was observed in the secretion of virulence factors by E. coli, indicating potential use as an antimicrobial agent targeting bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of E. coli secretion>50
CytotoxicityInduction of apoptosis in cancer cells25
Enzyme InhibitionBlockage of enzymatic activity50

Q & A

Q. What computational tools are recommended for predicting the compound’s reactivity and binding affinity?

  • Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like COX-2 or Keap1-Nrf2. The pentafluorophenyl group often enhances hydrophobic binding .
  • DFT calculations : Predict reaction pathways for ester hydrolysis or radical scavenging (e.g., Fukui indices for electrophilic attack) .

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